

Unveiling the Reactivity of the Indole-2-Carbaldehyde Group: A Technical Guide

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Compound of Interest

Compound Name: 1,5-dimethyl-1H-indole-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental reactivity of the aldehyde group situated at the 2-position of the indole nucleus. Indole-2-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science, and understanding its reactivity is crucial for the rational design and synthesis of novel functional molecules. This document provides a comprehensive overview of its synthesis, key reactions, and its role as a precursor to biologically active compounds, supported by detailed experimental protocols and mechanistic diagrams.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1H-Indole-2-carbaldehyde is presented in the table below.

Property	Value	Reference
CAS Number	19005-93-7	[1][2]
Molecular Formula	C ₉ H ₇ NO	[2]
Molecular Weight	145.16 g/mol	[2]
Appearance	Light yellow to pink or brown powder	[1]
Melting Point	138-142 °C	[3]
IUPAC Name	1H-indole-2-carbaldehyde	[2]

Spectroscopic Data

The structural elucidation of indole-2-carbaldehyde is critical for reaction monitoring and characterization of its derivatives. The following tables summarize its characteristic ¹H and ¹³C NMR spectroscopic data.

¹H NMR (Proton NMR) Data (500 MHz, CDCl₃)[4]

Chemical Shift (δ) ppm	Multiplicity	Assignment
9.88	s	Aldehyde H
7.77	d	Ar-H
7.48	d	Ar-H
7.41	t	Ar-H
7.30	s	Indole C3-H
7.20	t	Ar-H

¹³C NMR (Carbon-13 NMR) Data (500 MHz, CDCl₃)[4]

Chemical Shift (δ) ppm	Assignment
182.89	Aldehyde C=O
138.80	Ar-C
136.87	Ar-C
128.25	Ar-C
124.37	Ar-C
122.20	Ar-C
115.60	Ar-C
113.28	Ar-C

Synthesis of Indole-2-Carbaldehyde

Several synthetic routes to indole-2-carbaldehyde have been established, each with its own advantages and limitations.

Oxidation of 2-Methylindole

One common approach involves the oxidation of the readily available 2-methylindole.

Experimental Protocol: Oxidation of 2-Methylindole[5]

- Materials: 2-Methylindole, Activated Manganese Dioxide (MnO_2), Dichloromethane (DCM).
- Procedure:
 - Dissolve 2-methylindole (1.0 eq) in DCM.
 - Add activated manganese dioxide (10 eq).
 - Stir the suspension vigorously at room temperature for 24-48 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
- Wash the Celite® pad with additional DCM.
- Combine the filtrates and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography or recrystallization.

Formylation of Indole

Direct formylation of the indole ring at the C2 position can be achieved through a multi-step process involving lithiation followed by reaction with a formylating agent.

Experimental Protocol: Formylation of Indole^[4]

- Materials: Indole, dry Tetrahydrofuran (THF), n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), anhydrous N,N-dimethylformamide (DMF), Diethyl ether, Magnesium sulfate.
- Procedure:
 - Dissolve indole (1.00 g, 8.54 mmol) in 50 mL of dry THF in a flask under a nitrogen atmosphere.
 - Cool the solution to -78 °C.
 - Slowly add a solution of n-butyllithium or tert-butyllithium.
 - Stir the mixture at -78 °C for 1 hour.
 - Add anhydrous N,N-dimethylformamide (0.83 mL, 8.5 mmol).
 - Allow the reaction mixture to warm to room temperature over 1.5 hours.
 - Quench the reaction with water (10 mL) and stir for 15 minutes.
 - Extract the mixture with diethyl ether.

- Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.
- Purify the resulting solid by silica gel chromatography (80/20 hexanes/ethyl acetate) to yield indole-2-carbaldehyde.[4]



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Synthetic Pathway to Indole-2-carbaldehyde

Fundamental Reactivity of the Aldehyde Group

The aldehyde group at the C2 position of the indole ring exhibits characteristic electrophilic behavior, participating in a wide range of nucleophilic addition and condensation reactions. The electron-donating nature of the indole ring can influence the reactivity of the adjacent aldehyde group, although quantitative comparative data on its electrophilicity remains an area for further investigation.

Nucleophilic Addition Reactions

The addition of organomagnesium halides (Grignard reagents) to the aldehyde carbonyl forms a new carbon-carbon bond, yielding a secondary alcohol upon workup.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide (General Procedure)

- Materials: Indole-2-carbaldehyde, Methylmagnesium bromide (in a suitable ether solvent), dry THF or Diethyl Ether, saturated aqueous Ammonium Chloride (NH₄Cl).
- Procedure:
 - Dissolve indole-2-carbaldehyde in dry THF or diethyl ether under a nitrogen atmosphere.
 - Cool the solution in an ice bath.

- Slowly add the Grignard reagent (e.g., methylmagnesium bromide) dropwise.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer, concentrate, and purify the resulting alcohol by column chromatography.

The aldehyde can be readily reduced to the corresponding primary alcohol, 2-hydroxymethylindole, using common reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride (General Procedure)[6]

- Materials: Indole-2-carbaldehyde, Sodium Borohydride (NaBH₄), Methanol or Ethanol.
- Procedure:
 - Dissolve indole-2-carbaldehyde in methanol or ethanol.
 - Cool the solution in an ice bath.
 - Add sodium borohydride in small portions.
 - Stir the reaction mixture until the starting material is consumed (monitor by TLC).
 - Quench the reaction with water and extract the product with an organic solvent.
 - Dry, concentrate, and purify the product.

Experimental Protocol: Reduction with Lithium Aluminium Hydride (General Procedure)[7][8][9]

- Materials: Indole-2-carbaldehyde, Lithium Aluminium Hydride (LiAlH₄), dry THF or Diethyl Ether, water, 15% aqueous Sodium Hydroxide.
- Procedure:

- Suspend LiAlH₄ in dry THF or diethyl ether under a nitrogen atmosphere and cool in an ice bath.
- Slowly add a solution of indole-2-carbaldehyde in the same dry solvent.
- After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
- Cool the reaction mixture in an ice bath and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
- Filter the resulting precipitate and wash with an organic solvent.
- Dry the combined organic filtrates, concentrate, and purify the product.



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Mechanism of Aldehyde Reduction

Condensation Reactions

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. The reaction of indole-2-carbaldehyde with a phosphorus ylide can lead to the formation of 2-vinylindoles. The stereochemical outcome (E/Z selectivity) is dependent on the nature of the ylide (stabilized or non-stabilized).[6][10]

Experimental Protocol: Wittig Reaction (General Procedure)[11][12]

- Materials: Indole-2-carbaldehyde, a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride), a strong base (e.g., n-BuLi, NaH, or a concentrated solution of NaOH), and a suitable solvent (e.g., THF, DMF).
- Procedure:

- Prepare the phosphorus ylide by treating the phosphonium salt with a strong base in an appropriate solvent under an inert atmosphere.
- Add a solution of indole-2-carbaldehyde to the ylide solution.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
- Work up the reaction by adding water and extracting the product with an organic solvent.
- Purify the resulting alkene by column chromatography.

This condensation reaction occurs between an aldehyde and an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.

Experimental Protocol: Knoevenagel Condensation with Malononitrile[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Materials: Indole-2-carbaldehyde, Malononitrile, a weak base (e.g., piperidine, ammonium acetate), Ethanol.
- Procedure:
 - Dissolve indole-2-carbaldehyde and malononitrile in ethanol.
 - Add a catalytic amount of the weak base.
 - Stir the mixture at room temperature. The product may precipitate out of the solution.
 - Monitor the reaction by TLC.
 - If precipitation occurs, filter the product and wash with cold ethanol. Otherwise, concentrate the reaction mixture and purify by column chromatography.

The aldol condensation involves the reaction of an enolate (from a ketone or another aldehyde) with an aldehyde to form a β -hydroxy carbonyl compound, which can then dehydrate to an α,β -unsaturated carbonyl compound.

Experimental Protocol: Aldol Condensation with Acetone (General Procedure)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Materials: Indole-2-carbaldehyde, Acetone, Sodium Hydroxide (NaOH), Ethanol, Water.
- Procedure:
 - Prepare a solution of sodium hydroxide in a mixture of ethanol and water.
 - Add acetone to the basic solution, followed by indole-2-carbaldehyde.
 - Stir the mixture at room temperature. The product may precipitate.
 - After completion (monitor by TLC), filter the precipitate and wash with cold water and then cold ethanol.
 - Recrystallize the product if necessary.

Oxidation to Carboxylic Acid

The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents.

Experimental Protocol: Oxidation with Potassium Permanganate (General Procedure)[\[21\]](#)

- Materials: Indole-2-carbaldehyde, Potassium Permanganate (KMnO₄), a suitable solvent (e.g., acetone, aqueous base).
- Procedure:
 - Dissolve indole-2-carbaldehyde in the chosen solvent.
 - Cool the solution in an ice bath.
 - Slowly add a solution of potassium permanganate.
 - Stir until the purple color of the permanganate disappears.
 - Work up the reaction by filtering off the manganese dioxide, acidifying the filtrate, and extracting the carboxylic acid.

- Purify the product by recrystallization or column chromatography.

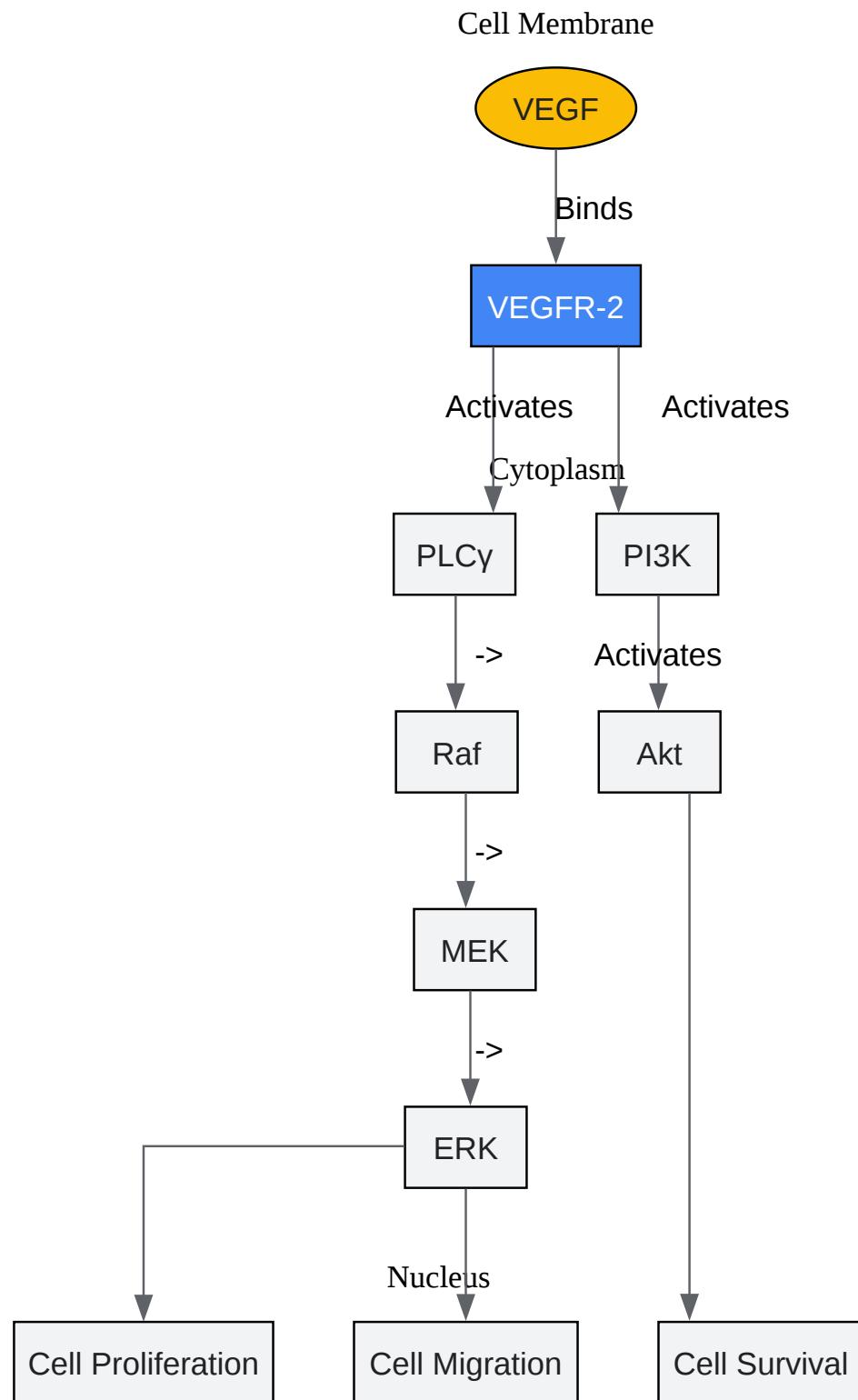
Role in the Synthesis of Biologically Active Molecules

Derivatives of indole-2-carbaldehyde are precursors to a wide range of biologically active molecules. For instance, indole-2-carboxylic acids and indole-2-carboxamides have been investigated for their potential as anticancer and antimicrobial agents. These compounds can act as inhibitors of various signaling pathways implicated in disease.

Inhibition of Signaling Pathways

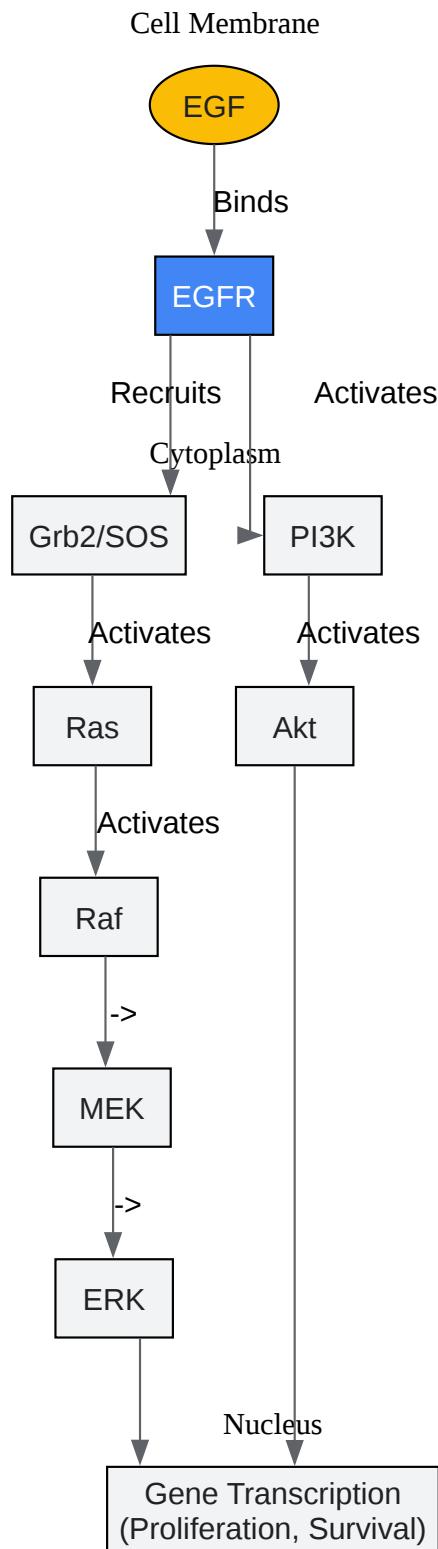
Derivatives of the indole-2-carboxamide scaffold have been shown to target key proteins in cellular signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade involves multiple downstream effectors that regulate cell proliferation, migration, and survival.

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Simplified VEGFR-2 Signaling Pathway

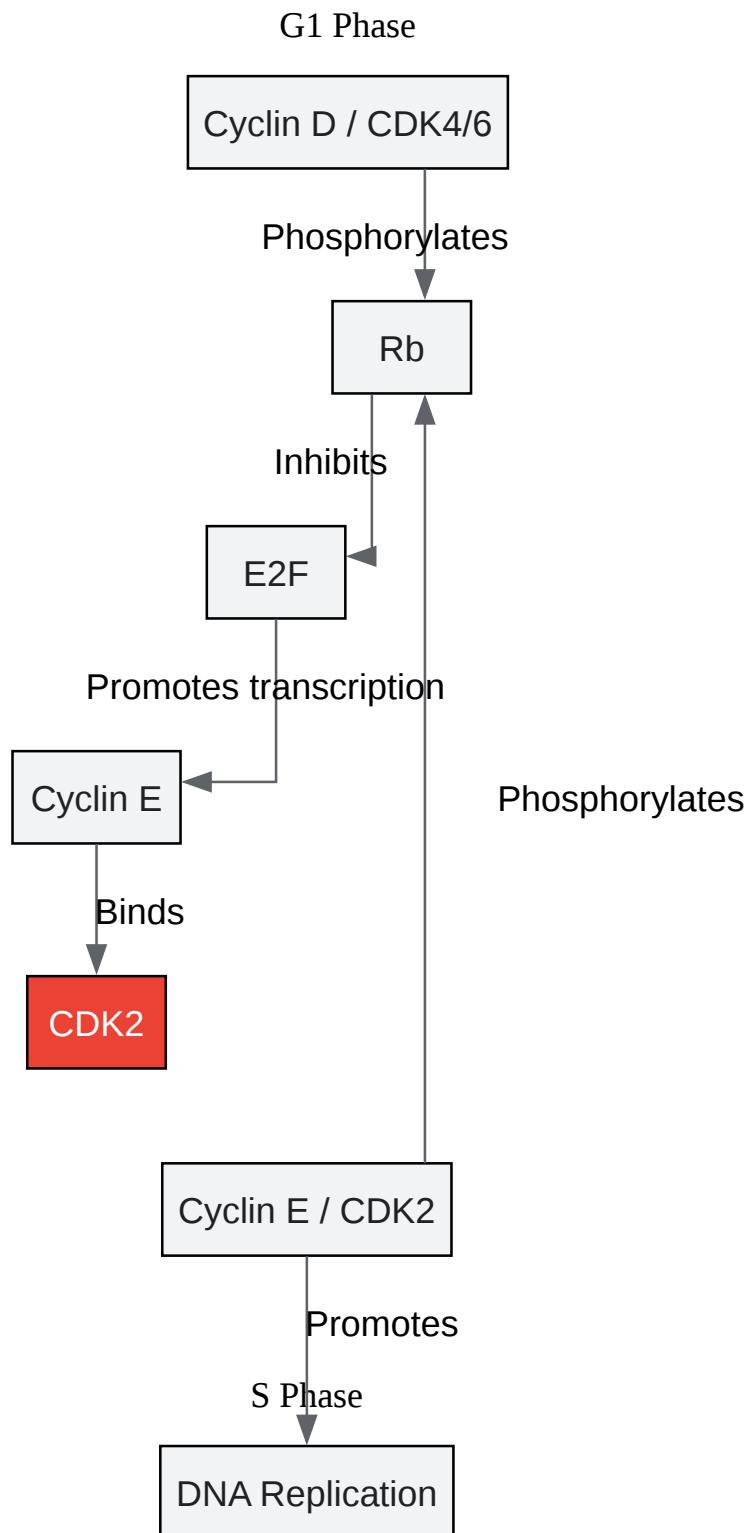
The EGFR signaling pathway is crucial for cell growth and proliferation. Its aberrant activation is a hallmark of many cancers.



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Simplified EGFR Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition. Its activity is tightly controlled by cyclins and CDK inhibitors.



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Role of CDK2 in the G1/S Cell Cycle Transition

Conclusion

Indole-2-carbaldehyde is a versatile synthon with a rich and varied reactivity profile. The aldehyde functionality serves as a handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. While this guide provides a foundational understanding of its reactivity and synthetic applications, further quantitative studies are needed to fully elucidate the electronic influence of the indole nucleus on the aldehyde group. A deeper understanding of its reactivity will undoubtedly continue to fuel the development of novel therapeutics and advanced materials.

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